molecular formula C11H17BN2O3 B13978474 (3-(3-Butylureido)phenyl)boronic acid

(3-(3-Butylureido)phenyl)boronic acid

Cat. No.: B13978474
M. Wt: 236.08 g/mol
InChI Key: OAGKAKIBFMKDGM-UHFFFAOYSA-N
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Description

(3-(3-Butylureido)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Butylureido)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with butyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-(3-Butylureido)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Palladium catalysts are typically used in the Suzuki-Miyaura coupling, along with bases like potassium carbonate or sodium hydroxide.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

(3-(3-Butylureido)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Boronic acids are known for their ability to inhibit proteases, making them valuable in the design of enzyme inhibitors.

    Industry: The compound can be used in the production of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(3-Butylureido)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to act as an inhibitor or modulator of various biological processes. The boronic acid group can also participate in hydrogen bonding and other non-covalent interactions, enhancing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the butylureido group.

    (3-Aminophenyl)boronic acid: Similar structure but with an amino group instead of the butylureido group.

    (3-(3-Methylureido)phenyl)boronic acid: Similar structure but with a methyl group instead of a butyl group.

Uniqueness: (3-(3-Butylureido)phenyl)boronic acid is unique due to the presence of the butylureido group, which can enhance its solubility and binding properties. This makes it particularly useful in applications where increased hydrophobicity and specific interactions are desired.

Properties

Molecular Formula

C11H17BN2O3

Molecular Weight

236.08 g/mol

IUPAC Name

[3-(butylcarbamoylamino)phenyl]boronic acid

InChI

InChI=1S/C11H17BN2O3/c1-2-3-7-13-11(15)14-10-6-4-5-9(8-10)12(16)17/h4-6,8,16-17H,2-3,7H2,1H3,(H2,13,14,15)

InChI Key

OAGKAKIBFMKDGM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)NCCCC)(O)O

Origin of Product

United States

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